3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes an ethoxyethyl group, multiple methyl groups, and a phenoxyphenyl group attached to an imidazopurine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazopurine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyethyl group: This step involves the alkylation of the imidazopurine core with 2-ethoxyethyl halide in the presence of a base such as potassium carbonate.
Attachment of the phenoxyphenyl group: This step involves a nucleophilic aromatic substitution reaction where the phenoxyphenyl group is introduced using a suitable phenol derivative and a halogenated imidazopurine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted imidazopurine derivatives.
Scientific Research Applications
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-methoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N5O4 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-(2-ethoxyethyl)-4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O4/c1-5-34-16-15-29-24(32)22-23(28(4)26(29)33)27-25-30(17(2)18(3)31(22)25)19-11-13-21(14-12-19)35-20-9-7-6-8-10-20/h6-14H,5,15-16H2,1-4H3 |
InChI Key |
OIIHYNXDCOUQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)C)N(C1=O)C |
Origin of Product |
United States |
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